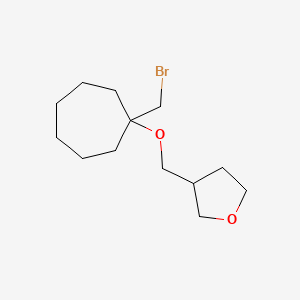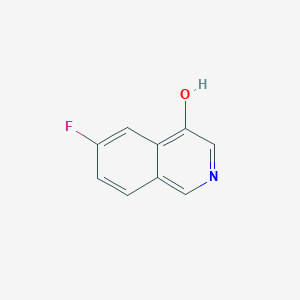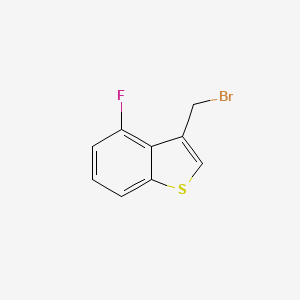
3-(Bromomethyl)-4-fluoro-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-4-fluoro-1-benzothiophene is a heterocyclic compound featuring a benzothiophene core substituted with bromomethyl and fluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-fluoro-1-benzothiophene typically involves the bromomethylation of 4-fluoro-1-benzothiophene. One common method includes the reaction of 4-fluoro-1-benzothiophene with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Bromomethyl)-4-fluoro-1-benzothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzothiophenes.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
- Substituted benzothiophenes (e.g., azido, thiol, or alkoxy derivatives)
- Sulfoxides and sulfones
- Methyl derivatives
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-4-fluoro-1-benzothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism by which 3-(Bromomethyl)-4-fluoro-1-benzothiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
Comparación Con Compuestos Similares
3-(Bromomethyl)-1-benzothiophene: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
4-Fluoro-1-benzothiophene: Lacks the bromomethyl group, resulting in different chemical properties and applications.
3-(Chloromethyl)-4-fluoro-1-benzothiophene: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity in substitution reactions.
Uniqueness: 3-(Bromomethyl)-4-fluoro-1-benzothiophene is unique due to the presence of both bromomethyl and fluoro substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H6BrFS |
|---|---|
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
3-(bromomethyl)-4-fluoro-1-benzothiophene |
InChI |
InChI=1S/C9H6BrFS/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5H,4H2 |
Clave InChI |
DAXBQSUETMJEHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)SC=C2CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


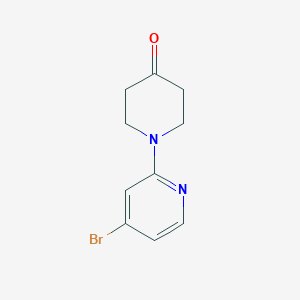
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
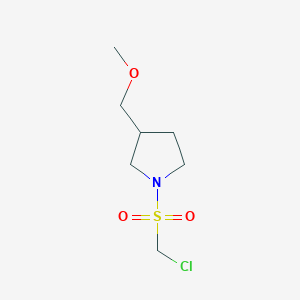
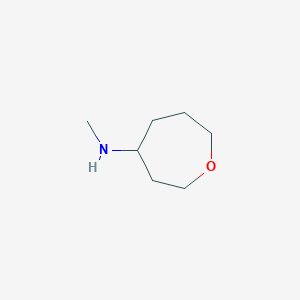
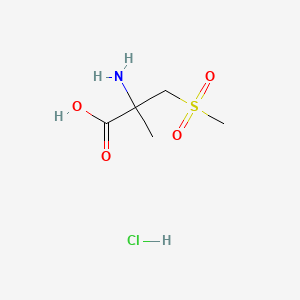
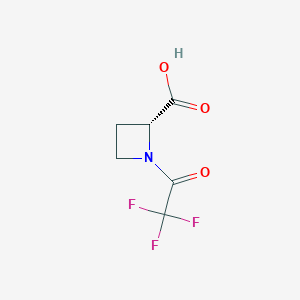
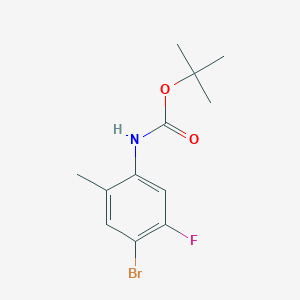
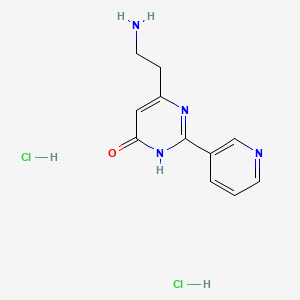
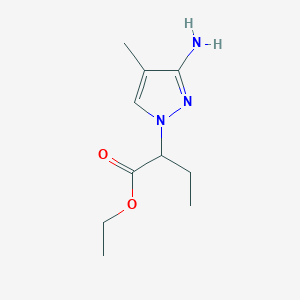
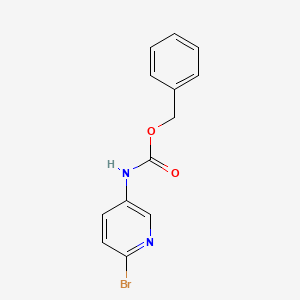
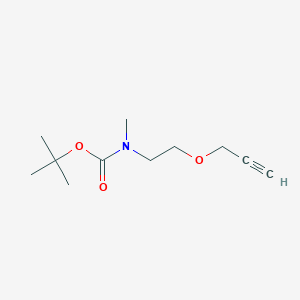
![Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)
